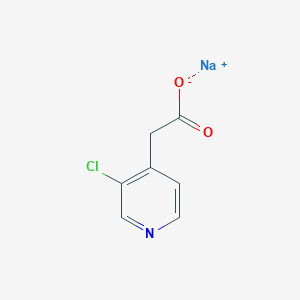
Sodium 2-(3-chloropyridin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(3-chloropyridin-4-yl)acetate is a chemical compound with the molecular formula C7H7ClNNaO2 . It is a sodium salt of a chloropyridinyl ester .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClNO2.Na/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 . This indicates that the compound contains a pyridine ring with a chlorine atom at the 3rd position and an acetate group at the 2nd position .科学的研究の応用
Electron Transfer Reactions and Gold(III) Complexes
Research on chloroaurate(III) complexes in acid medium, which shares a thematic relevance with the structural complexity of Sodium 2-(3-chloropyridin-4-yl)acetate, demonstrates the significance of electron transfer reactions in understanding the reactivity of gold(III) species in various mediums, including sodium acetate-acetic acid buffer medium. These insights contribute to the broader knowledge of redox chemistry and the role of sodium-based compounds in facilitating or modulating these processes (Pal, Sen, & Gupta, 2007).
Mitochondrial Regulation in Cancer Research
Sodium dichloroacetate, a relative in the sodium salt family, is under investigation for its anticancer properties, particularly in mitochondrial regulation within cancer cells. This line of research emphasizes the potential therapeutic applications of sodium-based compounds in oncology, highlighting their role in metabolic regulation and the possibility for tailored cancer therapies (Stakišaitis et al., 2019).
Environmental and Agricultural Applications
The study of 2,4-D herbicide toxicity and its environmental impact reflects the broader implications of sodium-based herbicides in agriculture and their ecological consequences. This research underscores the importance of understanding the toxicological profiles of such compounds and their interactions with ecosystems, offering insights into sustainable agricultural practices and environmental safety (Zuanazzi, Ghisi, & Oliveira, 2020).
Antimicrobial Effects and Food Safety
The antimicrobial properties of sodium lactate, another sodium derivative, in food processing illustrate the utility of sodium-based compounds in enhancing food safety and shelf-life. This application is critical in the development of food preservation methods, contributing to public health by controlling pathogenic and spoilage microorganisms in food products (Shelef, 1994).
Energy Storage Solutions
Explorations into sodium acetate trihydrate for thermal energy storage highlight the potential of sodium-based compounds in renewable energy technologies. These studies focus on the material's high energy storage density and its implications for improving energy efficiency and storage capabilities, addressing some of the challenges faced in the transition to sustainable energy systems (Wang et al., 2021).
将来の方向性
Sodium 2-(3-chloropyridin-4-yl)acetate could potentially be used in the synthesis of new compounds with biological activity. For instance, a series of new 5-chloropyridinyl esters of salicylic acid, ibuprofen, indomethacin, and related aromatic carboxylic acids were synthesized for evaluation against SARS-CoV-2 3CL protease enzyme . Additionally, the synthesis methods for related compounds are being optimized for efficiency and environmental friendliness .
特性
IUPAC Name |
sodium;2-(3-chloropyridin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.Na/c8-6-4-9-2-1-5(6)3-7(10)11;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNGFPHDNXDMDQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClNNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219380-32-0 |
Source


|
| Record name | sodium 2-(3-chloropyridin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
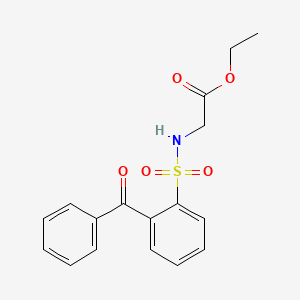
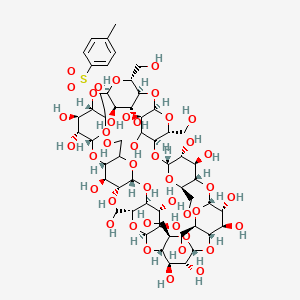
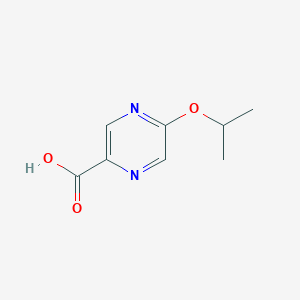
![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)
![(4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2735524.png)
![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2735525.png)
![N-(4-acetylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2735526.png)
![4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B2735530.png)
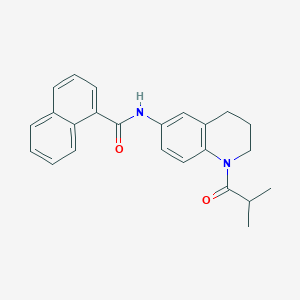
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2735534.png)
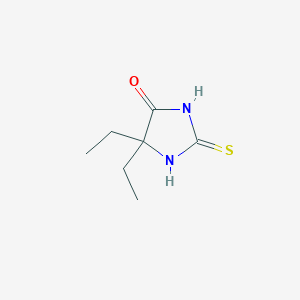

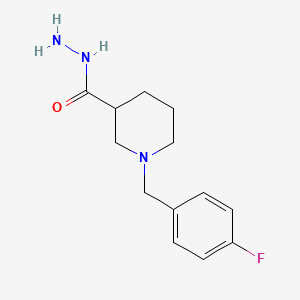
![2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid](/img/structure/B2735539.png)
